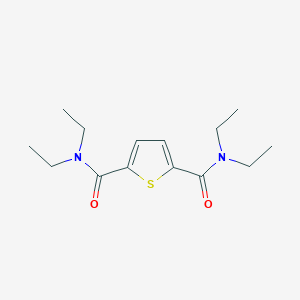
N,N,N',N'-Tetraethylthiophene-2,5-dicarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N,N’,N’-Tetraethylthiophene-2,5-dicarboxamide (CAS# 255850-29-4) is a useful research chemical . It has a molecular weight of 282.40 and a molecular formula of C14H22N2O2S .
Molecular Structure Analysis
The molecular structure of N,N,N’,N’-Tetraethylthiophene-2,5-dicarboxamide includes a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom . The molecule also contains two amide groups attached to the 2 and 5 positions of the thiophene ring . Each of these amide groups is substituted with two ethyl groups .Physical And Chemical Properties Analysis
N,N,N’,N’-Tetraethylthiophene-2,5-dicarboxamide has a molecular weight of 282.40 . Its molecular formula is C14H22N2O2S . Other properties such as melting point, boiling point, and solubility were not found in the available resources.Applications De Recherche Scientifique
Luminescent Material for Sensing Applications
N,N,N’,N’-Tetraethylthiophene-2,5-dicarboxamide: has been utilized in the synthesis of luminescent materials. For instance, a coordination polymer with luminescent properties was constructed using an amide-containing multicarboxylate ligand . This material demonstrates potential as a multi-responsive sensor for detecting pH changes and various cations, including Pb²⁺ and Al³⁺ ions, with high sensitivity and selectivity . Such materials can be applied in environmental monitoring and the development of luminescent test papers for water quality analysis.
Coordination Chemistry and Crystallography
The compound serves as a ligand in coordination chemistry, forming complexes with metal ions. These complexes are studied using crystallography to understand their structure and bonding . The ligand coordinates with thorium (IV) atoms by a tetradentate (O–N–N–O) mode, which is significant for understanding the thermodynamics and stability of such complexes . This knowledge is crucial for the development of new materials with specific magnetic, electronic, or catalytic properties.
Propriétés
IUPAC Name |
2-N,2-N,5-N,5-N-tetraethylthiophene-2,5-dicarboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2S/c1-5-15(6-2)13(17)11-9-10-12(19-11)14(18)16(7-3)8-4/h9-10H,5-8H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIFVMBSLDKKLIY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC=C(S1)C(=O)N(CC)CC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.40 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N,N',N'-Tetraethylthiophene-2,5-dicarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

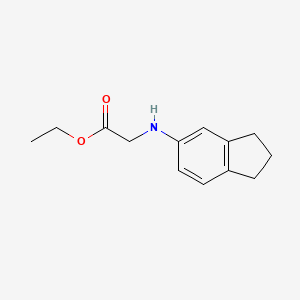


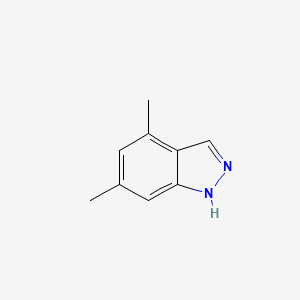

![Phosphonic acid, [[4-(trifluoromethyl)phenyl]methyl]-](/img/structure/B1316168.png)
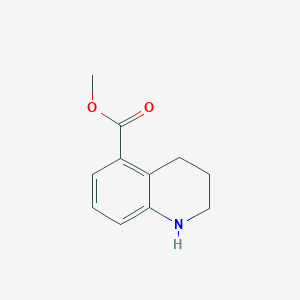
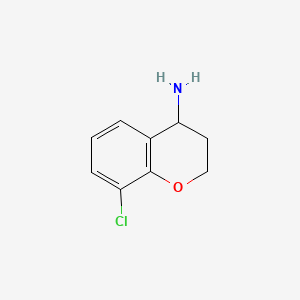




![Methyl 3,4-dihydro-2H-benzo[1,4]oxazine-6-carboxylate](/img/structure/B1316180.png)
![(3',4'-Dichloro-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B1316181.png)